2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a thiophene-pyrazole moiety
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through cyclization of functionalized alkynes.
Synthesis of the Pyrazole Ring: Pyrazole rings are often formed via cyclocondensation reactions involving hydrazines and 1,3-diketones.
Coupling of Thiophene and Pyrazole: The thiophene and pyrazole moieties are coupled through a series of substitution reactions.
Formation of Benzamide Core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Kinases and other enzymes involved in cell signaling pathways.
Pathways Involved: Inhibition of kinase activity can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- 2-chloro-N-(2-(3-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- 2-chloro-N-(2-(3-(thiophen-3-yl)-1H-imidazol-1-yl)ethyl)benzamide
Uniqueness
2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the specific positioning of the thiophene and pyrazole rings, which confer distinct electronic and steric properties that can enhance its biological activity and specificity .
Properties
IUPAC Name |
2-chloro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-14-4-2-1-3-13(14)16(21)18-7-9-20-8-5-15(19-20)12-6-10-22-11-12/h1-6,8,10-11H,7,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBYFEHDXNYVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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